3-ethoxy-1,2-thiazole-5-carbaldehyde

Description

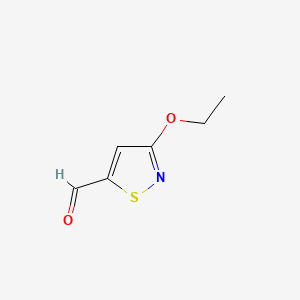

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-1,2-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-9-6-3-5(4-8)10-7-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJRDDRUKPTVLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NSC(=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Diffraction Based Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon-13, and Heteronuclear Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-ethoxy-1,2-thiazole-5-carbaldehyde, ¹H and ¹³C NMR analyses, along with heteronuclear correlation experiments, provide definitive evidence for its structure.

In the ¹H NMR spectrum, distinct signals corresponding to the ethoxy group protons, the thiazole (B1198619) ring proton, and the aldehyde proton are expected. The ethoxy group would manifest as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a result of spin-spin coupling with each other. The thiazole ring proton, being in a unique electronic environment, would appear as a singlet. The aldehyde proton, typically deshielded, would also present as a singlet at a characteristic downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde CHO | ~9.8 - 10.2 (s) | ~180 - 185 |

| Thiazole C4-H | ~8.0 - 8.5 (s) | ~140 - 145 |

| Thiazole C5 | - | ~150 - 155 |

| Thiazole C3 | - | ~160 - 165 |

| Ethoxy O-CH₂ | ~4.3 - 4.7 (q) | ~65 - 70 |

| Ethoxy CH₃ | ~1.3 - 1.6 (t) | ~14 - 16 |

Note: These are predicted values based on known substituent effects and data from similar structures. Actual experimental values may vary. s = singlet, t = triplet, q = quartet.

Heteronuclear NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning these proton and carbon signals. An HSQC experiment would correlate directly bonded proton and carbon atoms, while an HMBC experiment would reveal longer-range couplings (2-3 bonds), for instance, between the aldehyde proton and the C5 carbon of the thiazole ring, and between the ethoxy protons and the C3 carbon.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide valuable structural information.

For this compound (C₆H₇NO₂S), the calculated monoisotopic mass is 157.01974 Da. uni.lu An experimental HRMS measurement would aim to confirm this value to within a few parts per million (ppm), thereby providing strong evidence for the molecular formula.

Electron Impact (EI) ionization is a common technique used in mass spectrometry that can induce fragmentation of the molecule. While specific experimental fragmentation data for this compound is not available, general fragmentation patterns of thiazole derivatives have been studied. derpharmachemica.com The molecular ion peak ([M]⁺) would be expected. Key fragmentation pathways would likely involve the loss of the ethoxy group, the aldehyde group, or cleavage of the thiazole ring itself.

Table 2: Predicted m/z Values for Potential Fragments of this compound in Mass Spectrometry

| Fragment Ion | Structure | Predicted m/z |

| [M]+ | [C₆H₇NO₂S]⁺ | 157.02 |

| [M - C₂H₅O]⁺ | [C₄H₂NOS]⁺ | 112.99 |

| [M - CHO]⁺ | [C₅H₇NOS]⁺ | 129.03 |

| [C₄H₂NS]⁺ | Thiazole ring fragment | 96.99 |

Note: These are predicted m/z values. The relative abundance of these fragments would depend on the ionization conditions.

Analysis of these fragmentation patterns can help to piece together the molecular structure. For instance, the observation of a fragment corresponding to the loss of an ethoxy radical (•OCH₂CH₃) would support the presence of this functional group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, ether, and thiazole functionalities. A strong absorption band in the region of 1680-1710 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. The C-H stretch of the aldehyde is also expected to appear as a weaker band around 2720-2820 cm⁻¹. The C-O stretching vibrations of the ethoxy group would likely be observed in the 1050-1250 cm⁻¹ region. The thiazole ring itself will have a series of characteristic skeletal vibrations in the fingerprint region (below 1600 cm⁻¹). derpharmachemica.com

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aldehyde (CHO) | C=O stretch | 1680 - 1710 |

| Aldehyde (CHO) | C-H stretch | 2720 - 2820 |

| Ether (C-O-C) | C-O stretch | 1050 - 1250 |

| Thiazole Ring | C=N stretch | ~1600 - 1650 |

| Thiazole Ring | Ring vibrations | Fingerprint region (<1600) |

| Alkyl (C-H) | C-H stretch | 2850 - 3000 |

X-ray Crystallography for Elucidating Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular conformation of this compound.

Currently, there is no published X-ray crystal structure for this compound in the searched scientific literature. However, if suitable crystals could be grown, the analysis would reveal the planarity of the thiazole ring and the orientation of the ethoxy and carbaldehyde substituents relative to the ring.

Furthermore, X-ray diffraction analysis would elucidate the crystal packing, showing how individual molecules are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonds (though none are expected to be strong in this molecule), dipole-dipole interactions, or van der Waals forces, which govern the supramolecular architecture. Such information is crucial for understanding the physical properties of the compound in its solid form. While X-ray data for the title compound is unavailable, studies on related thiazole derivatives have provided valuable insights into their solid-state structures. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 3 Ethoxy 1,2 Thiazole 5 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. For 3-ethoxy-1,2-thiazole-5-carbaldehyde, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement, known as geometry optimization. shd-pub.org.rs This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is found.

Once the optimized geometry is obtained, a frequency calculation is performed to confirm that the structure corresponds to a true energy minimum, which is verified by the absence of imaginary frequencies. nih.gov From this stable structure, a wealth of information can be derived. Key electronic properties such as dipole moment, polarizability, and various reactivity descriptors are calculated to understand the molecule's behavior. researchgate.net

Reactivity prediction using DFT involves calculating global reactivity descriptors. These values help in quantifying the chemical behavior of the molecule.

Table 1: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Chemical Hardness | η | (I-A)/2 | Measures resistance to change in electron distribution. |

| Electronic Chemical Potential | µ | -(I+A)/2 | Indicates the escaping tendency of electrons. |

| Global Electrophilicity Index | ω | µ²/2η | Quantifies the ability of the molecule to accept electrons. |

(Note: I and A represent the ionization potential and electron affinity, respectively, often approximated by the energies of the HOMO and LUMO orbitals.)

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the ground state to an excited state. nih.gov For this compound, the HOMO is expected to be localized over the electron-rich thiazole (B1198619) ring and the ethoxy group, while the LUMO would likely be concentrated on the electron-withdrawing carbaldehyde group. nih.gov This distribution dictates how the molecule interacts with other reagents.

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -2.0 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.5 | Energy difference (LUMO - HOMO) |

(These values are representative for similar heterocyclic aldehydes and serve as an illustration.)

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface is colored according to the electrostatic potential value. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov

In this compound, the MEP map would likely show a significant negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atom of the thiazole ring, indicating these as primary sites for electrophilic interaction. The hydrogen atom of the aldehyde group and regions near the ethoxy group's protons would exhibit positive potential, marking them as sites for nucleophilic interaction.

Computational Prediction of Reaction Pathways and Transition States

Computational methods can be used to model the entire course of a chemical reaction, from reactants to products. This involves identifying the transition state—the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is a key factor governing the reaction rate.

For this compound, one could theoretically model its behavior in common reactions, such as nucleophilic addition to the carbonyl group. DFT calculations would be used to map the potential energy surface of the reaction, locating the transition state structure connecting the reactants (the thiazole and a nucleophile) to the final product. This analysis provides a mechanistic understanding at the atomic level that is often difficult to obtain through experimental means alone.

Conformational Analysis and Molecular Dynamics Simulations to Understand Molecular Flexibility

While geometry optimization identifies the lowest energy structure, molecules are not static. Conformational analysis is performed to explore the different spatial arrangements (conformers) of a molecule and their relative energies. researchgate.net For this compound, this is particularly relevant for the rotatable bonds, such as the C-C bond connecting the ethoxy group to the ring and the C-C bond of the aldehyde group. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface scan can identify all stable conformers and the energy barriers between them. nih.gov

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of the molecule over time at a given temperature. An MD simulation would reveal how the ethoxy and carbaldehyde groups move and flex, providing insight into the molecule's accessible shapes and its interactions in a dynamic environment, such as in a solvent.

Chemical Reactivity and Advanced Derivatization Strategies of 3 Ethoxy 1,2 Thiazole 5 Carbaldehyde

Reactions Centered at the Carbaldehyde Group

The aldehyde group at the C5 position of the isothiazole (B42339) ring is the primary site for a variety of chemical transformations, including condensation, oxidation, reduction, and nucleophilic addition reactions.

Condensation Reactions for Iminothiazole and Ylidenenitrile Derivative Synthesis (e.g., Schiff Base, Knoevenagel)

The carbonyl carbon of 3-ethoxy-1,2-thiazole-5-carbaldehyde is electrophilic and readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.govresearchgate.net This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, often catalyzed by a trace amount of acid. The resulting iminothiazole derivatives are valuable synthons in medicinal chemistry.

Similarly, the compound is an excellent substrate for Knoevenagel condensation. sigmaaldrich.com This reaction involves the base-catalyzed condensation with compounds containing an active methylene (B1212753) group, such as malononitrile or ethyl cyanoacetate, to yield ylidenenitrile derivatives. researchgate.net These products, featuring a new carbon-carbon double bond, are important intermediates for the synthesis of more complex heterocyclic systems.

Table 1: Condensation Reactions of this compound

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Iminothiazole |

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The resulting 3-ethoxy-1,2-thiazole-5-carboxylic acid is a key intermediate for the synthesis of amides and esters.

Conversely, the aldehyde can be reduced to a primary alcohol, (3-ethoxy-1,2-thiazol-5-yl)methanol. This is typically accomplished using hydride-based reducing agents. libretexts.org Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, while the more reactive lithium aluminum hydride (LiAlH₄) can also be employed, provided that other functional groups in the molecule are compatible. libretexts.org

Nucleophilic Addition Reactions and Subsequent Transformations

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), are particularly effective for forming new carbon-carbon bonds. youtube.commasterorganicchemistry.com The reaction proceeds via nucleophilic addition to the carbonyl group, forming a tetrahedral alkoxide intermediate, which upon acidic workup yields a secondary alcohol. libretexts.orgmasterorganicchemistry.com This pathway provides a versatile method for introducing various alkyl, aryl, or vinyl substituents at the C5-position of the isothiazole ring.

Table 2: Nucleophilic Addition to this compound

| Reagent Type | Example | Initial Product | Final Product (after workup) |

|---|---|---|---|

| Grignard Reagent | CH₃MgBr | Magnesium Alkoxide | Secondary Alcohol |

Reactivity of the 1,2-Thiazole Ring System

The 1,2-thiazole (isothiazole) ring is an aromatic system, which influences its reactivity towards electrophilic and nucleophilic reagents. wikipedia.org The substituents on the ring, namely the electron-donating ethoxy group and the electron-withdrawing carbaldehyde group, play a crucial role in directing these reactions.

Nucleophilic Substitution Reactions and Ring-Opening Processes

Direct nucleophilic aromatic substitution on the isothiazole ring is generally challenging due to the electron-rich nature of the aromatic system. Such reactions typically require the presence of a good leaving group, such as a halogen, at the position of attack. thieme-connect.com In the absence of such a group, harsh reaction conditions or activation of the ring, for instance by N-alkylation to form an isothiazolium salt, would be necessary to facilitate nucleophilic attack.

Ring-opening of the isothiazole heterocycle can occur under specific conditions. Strong bases or potent nucleophiles can attack the sulfur atom or one of the ring carbons, leading to cleavage of the S-N bond or a C-S bond. However, the stability of the aromatic isothiazole ring means that such reactions are not common and typically require significant energy input or highly reactive reagents.

Transformations Involving the Ethoxy Substituent

The ethoxy group at the C3 position of the 1,2-thiazole ring is a key functional group that can undergo specific chemical transformations to yield derivatives with modified properties. The primary reaction involving this substituent is O-dealkylation, which converts the ethyl ether into a hydroxyl group, yielding 3-hydroxy-1,2-thiazole-5-carbaldehyde. This transformation is significant as it unmasks a reactive hydroxyl group, which can serve as a handle for further functionalization, such as etherification or esterification, thereby expanding the molecular diversity accessible from the parent compound.

O-dealkylation of aryl alkyl ethers is a well-established transformation in organic synthesis. acsgcipr.org The process typically involves the cleavage of the oxygen-carbon bond of the ethyl group. acsgcipr.orgresearchgate.net This reaction can be catalyzed by various reagents, which can be broadly categorized into Lewis acids, strong protic acids, and nucleophilic agents. acsgcipr.org

The mechanism of O-dealkylation often begins with the activation of the ether oxygen. For instance, in cytochrome P450-catalyzed reactions, the process is believed to occur via a two-step hydrogen atom abstraction from the carbon adjacent to the oxygen, followed by an oxygen rebound to form a hemiacetal intermediate. washington.eduwashington.edu This unstable hemiacetal then non-enzymatically decomposes to the corresponding alcohol (or phenol) and an aldehyde. researchgate.netwashington.eduwashington.edu Chemical methods often follow different pathways but achieve the same net transformation.

Below is a table summarizing common reagents and methods for O-dealkylation that could be applicable to the transformation of the ethoxy substituent.

| Reagent Class | Specific Reagent(s) | Typical Conditions | Notes and Potential Selectivity Issues |

| Lewis Acids | Boron tribromide (BBr₃) | Anhydrous, inert solvent (e.g., CH₂Cl₂), low temperature (-78 °C to rt) | Highly effective for cleaving aryl alkyl ethers. Can be harsh and may affect the aldehyde group if not carefully controlled. |

| Aluminum chloride (AlCl₃) | Inert solvent, often with a scavenger like ethanethiol | Classic reagent for ether cleavage. Requires stoichiometric amounts and can be unselective. | |

| Trimethylsilyl iodide (TMSI) | Inert solvent (e.g., CH₃CN, CHCl₃), often generated in situ | Milder than BBr₃ and can be highly effective. The resulting silyl ether requires a subsequent hydrolysis step. | |

| Protic Acids | Hydrobromic acid (HBr) | High concentration in acetic acid or water, reflux temperatures | A strong, classical method. The harsh, acidic conditions and high temperatures may not be compatible with the aldehyde functionality. |

| Hydroiodic acid (HI) | Concentrated aqueous solution, high temperatures | Similar to HBr, effective but harsh. Can lead to side reactions on the heterocyclic ring. | |

| Nucleophilic Agents | Sodium or Lithium Thiolates (e.g., EtSNa, PhSNa) | Aprotic polar solvent (e.g., DMF, NMP), high temperatures | An SNAr-type reaction or nucleophilic attack on the ethyl group. Requires high temperatures but can be selective. |

| Pyridinium hydrochloride | Molten salt at high temperatures (~180-200 °C) | A classic method for demethylation/de-ethylation that avoids strong mineral acids. The high temperature is a major drawback. |

Rational Design and Synthesis of Novel 1,2-Thiazole Derivatives for Structure-Activity Relationship (SAR) Studies

The rational design of novel derivatives from a lead compound like this compound is a cornerstone of modern drug discovery, aimed at systematically probing the structure-activity relationship (SAR). ptfarm.pl SAR studies investigate how specific structural modifications to a molecule influence its biological activity, helping to identify the key pharmacophoric elements responsible for the desired therapeutic effect. nih.govmdpi.com The 1,2-thiazole (isothiazole) scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govresearchgate.net

The structure of this compound offers three primary points for diversification to generate a library of analogues for SAR studies:

C5-Aldehyde Group: This is the most versatile position for modification. The aldehyde can undergo a wide array of reactions, such as reductive amination to form amines, Knoevenagel condensation with active methylene compounds researchgate.net, Wittig reactions to form alkenes, and condensation with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. Each of these reactions introduces diverse functionalities, allowing for the exploration of steric bulk, charge, polarity, and hydrogen bonding potential in the C5-substituent.

C3-Ethoxy Group: As detailed in the previous section, this group can be converted to a hydroxyl (OH) function. This OH group can then be used as a synthetic handle to introduce a variety of new ether or ester linkages. This allows for probing the electronic and steric requirements in the C3-position. For example, replacing the ethoxy group with longer alkyl chains, branched alkyl groups, or aromatic ethers can explore hydrophobic pockets in a biological target.

C4-Position: The C-H bond at the C4 position of the thiazole (B1198619) ring can be a target for substitution, typically through an initial electrophilic halogenation. The resulting 4-halo-1,2-thiazole can then participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of aryl, heteroaryl, or alkyl substituents. This allows for the exploration of a third vector of chemical space.

The goal of these modifications is to optimize the compound's interaction with its biological target. For instance, in designing enzyme inhibitors, substituents might be chosen to form specific hydrogen bonds with amino acid residues in the active site, occupy a hydrophobic pocket, or chelate a metal cofactor. nih.gov SAR studies often reveal that small changes, such as the position of a substituent or the introduction of an electron-withdrawing group, can have a profound impact on biological activity. ijper.orgmdpi.com

A hypothetical SAR campaign starting from this compound could be designed as follows, with the aim of discovering a potent inhibitor for a hypothetical enzyme.

| Modification Site | Synthetic Strategy | R-Group Variation | Rationale for Modification (SAR Probe) |

| C5-Aldehyde | Reductive Amination | -NH-CH₃-NH-benzyl-NH-(CH₂)₂-OH-NH-piperidine | Explore basicity, aromatic interactions (π-stacking), hydrogen bond donation/acceptance, and constrained conformations. |

| Knoevenagel Condensation | =CH-CN=CH-CO₂Et=C(CN)₂ | Introduce electron-withdrawing groups and rigid planar structures to act as Michael acceptors or H-bond acceptors. | |

| C3-Position | O-Dealkylation followed by Etherification/Esterification | -OH-O-CH(CH₃)₂-O-benzyl-O-C(=O)Ph | Evaluate the necessity of a H-bond donor (-OH). Probe for hydrophobic pockets of varying size and shape. Introduce potential aromatic interactions. |

| C4-Position | Halogenation followed by Suzuki Coupling | -H (parent)-Cl-Phenyl-4-Fluorophenyl-3-Pyridyl | Investigate the effect of a halogen as a bioisostere or for halogen bonding. Explore a large hydrophobic pocket. Modulate electronics and introduce a potential H-bond acceptor. |

The synthesis of such novel derivatives is guided by established methodologies for thiazole chemistry. nih.govbepls.com The reactivity of the starting material's functional groups dictates the synthetic sequence to build the target molecules efficiently. nih.govmdpi.com Through iterative cycles of design, synthesis, and biological testing, the SAR data gathered from these analogues can guide the development of compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Potential Applications and Future Research Directions in Chemical Science

Utility as Versatile Building Blocks and Intermediates in Complex Organic Synthesis

The isothiazole (B42339) ring system is a crucial building block for creating new materials that possess noteworthy electronic, mechanical, or biological characteristics. medwinpublishers.comresearchgate.net The structure of 3-ethoxy-1,2-thiazole-5-carbaldehyde makes it a highly versatile intermediate for organic synthesis. The aldehyde group at the C5 position is a key reactive handle, enabling a wide array of chemical transformations. These include, but are not limited to, condensation reactions, oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic additions.

For instance, the aldehyde functionality can participate in the synthesis of more complex molecules through reactions such as:

Wittig reaction: To form substituted alkenes.

Reductive amination: To produce secondary and tertiary amines.

Condensation reactions: With active methylene (B1212753) compounds to extend the conjugated system. nih.gov

Furthermore, halogenated isothiazoles are recognized as convenient starting points for synthesizing a diverse range of substituted derivatives. thieme-connect.com The isothiazole ring itself can be a stable scaffold in a final target molecule or a reactive intermediate that can undergo ring-opening or transformation reactions to yield other heterocyclic or acyclic systems. The inherent aromaticity and reactivity of the isothiazole nucleus make it a valuable component for synthetic chemists aiming to develop novel molecular structures. medwinpublishers.com

Exploration in Materials Science Research, Including Organic Dyes and Polymers

Heterocyclic compounds, particularly those with conjugated systems, are cornerstones of modern materials science. The isothiazole ring in this compound contributes to a π-conjugated system, which could impart useful photophysical properties. Research has shown that isothiazole derivatives have potential applications as components in dyes and functional polymers. researchgate.net

Organic Dyes: The synthesis of thiazole-based azo dyes for coloring polyester (B1180765) fabrics has been successfully demonstrated. emerald.com The conjugated system of this compound could be extended through reactions at the aldehyde group to create novel chromophores with tailored absorption and emission spectra. The investigation of isothiazole-pyrene hybrid molecules has already pointed towards their interesting photophysical properties. rsc.org Patented uses for isothiazoles include applications in color photography and as a base for printer inks, highlighting their relevance in imaging and coloration technologies. researchgate.net

Polymers: Isothiazole derivatives are used as protective agents for polymers. researchgate.net There is also potential for incorporating the this compound moiety directly into polymer backbones. For example, new polyurea derivatives containing thiazole (B1198619) units have been synthesized and characterized. mdpi.com The aldehyde group could be utilized in polymerization reactions, or the entire molecule could be functionalized to act as a monomer, leading to new materials with potentially enhanced thermal stability or unique electronic properties.

Agricultural Chemical Research for Herbicidal, Insecticidal, and Fungicidal Applications

The field of agrochemicals is arguably one of the most significant areas for the application of isothiazole derivatives. nih.govacs.org Numerous compounds containing the isothiazole ring have been developed and commercialized for crop protection.

A prominent example is Isotianil , a commercial fungicide used to control rice blast. sumitomo-chem.co.jp Its chemical structure, 3,4-dichloro-1,2-thiazole-5-carboxamide, is closely related to this compound, sharing the core 1,2-thiazole ring with a carbonyl-based functional group at the C5 position. ebi.ac.uk Isotianil functions as a plant activator, inducing systemic acquired resistance (SAR) in the host plant rather than acting directly on the pathogen. sumitomo-chem.co.jpnih.govapvma.gov.au This mode of action helps plants defend themselves against a wide range of fungal and bacterial diseases.

The structural similarity suggests that this compound could serve as a lead compound in the search for new agrochemicals. Research has demonstrated that various isothiazole derivatives exhibit potent fungicidal, herbicidal, and insecticidal activities. researchgate.netnih.govgoogle.com The combination of different heterocyclic fragments, such as isothiazole and thiazole, has been explored to create novel fungicides with high efficacy. nih.govrsc.org The development of such compounds is a key strategy in managing fungicide resistance. nih.gov

| Compound Class | Type of Activity | Key Example | Mode of Action | Reference |

|---|---|---|---|---|

| Isothiazole Carboxamides | Fungicidal | Isotianil | Host Plant Defense Induction (SAR) | sumitomo-chem.co.jp, apvma.gov.au |

| Isothiazole-Thiazole Hybrids | Fungicidal (Oomycetes) | Compound 6u | Oxysterol Binding Protein (ORP1) Inhibition | nih.gov, rsc.org |

| Iodoalkynyl Isothiazoles | Fungicidal / Bactericidal | Patented Derivatives | Not Specified | google.com |

| General Isothiazoles | Herbicidal / Fungicidal | Various Derivatives | Auxin Transport Inhibition / Biocidal | researchgate.net |

Development of Novel Methodologies for Sustainable and Efficient Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to be more environmentally benign, efficient, and cost-effective. The synthesis of thiazole and isothiazole derivatives has been a focus of such improvements. researchgate.netbohrium.com These sustainable approaches are directly applicable to the production of this compound.

Key green synthetic strategies include:

Microwave-Assisted Synthesis: This technique often leads to significantly reduced reaction times, higher yields, and improved selectivity compared to conventional heating. bohrium.combepls.com

Ultrasonic Irradiation: Sonochemistry can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones. researchgate.netbohrium.com

Use of Green Catalysts: The development of reusable catalysts, such as magnetic nanoparticles, minimizes waste and allows for easier product purification. researchgate.netacs.org

Solvent-Free or Green Solvent Reactions: Replacing hazardous organic solvents with water or conducting reactions under neat (solvent-free) conditions dramatically reduces environmental impact. rsc.orgbepls.com

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which improves atom economy and process efficiency. bepls.comnih.gov

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Using microwave energy to heat reactions. | Rapid, high yields, improved selectivity. | bepls.com, bohrium.com |

| Ultrasound Irradiation | Applying ultrasonic waves to the reaction mixture. | Shorter reaction times, good yields. | researchgate.net |

| Green Catalysts | Employing reusable or non-toxic catalysts (e.g., nanochitosan, NiFe2O4). | Catalyst can be recovered and reused, low waste. | bohrium.com, acs.org |

| Solvent-Free / Water-Based | Conducting reactions without organic solvents or using water. | Environmentally benign, safer, often simpler workup. | bepls.com, rsc.org |

| Multi-Component Reactions | One-pot synthesis involving three or more reactants. | High atom economy, reduced number of steps, efficiency. | nih.gov |

Adopting these methodologies for the synthesis of this compound could provide more sustainable and economically viable production routes. researchgate.net

Interdisciplinary Research Avenues and Emerging Technologies for Thiazole Chemistry

The future of isothiazole chemistry lies at the intersection of various scientific disciplines and is propelled by emerging technologies. The potential of compounds like this compound can be fully unlocked through interdisciplinary approaches.

Computational Chemistry: In silico methods are becoming indispensable in modern chemical research. Molecular docking studies are used to predict the binding affinity of molecules to biological targets, such as fungal enzymes, helping to rationalize and guide the design of new agrochemicals and pharmaceuticals. nih.govnih.govrsc.org Quantum chemical calculations can predict molecular properties and reactivity, aiding in the design of new functional materials.

Automated Synthesis: The development of automated synthesis platforms represents a paradigm shift in chemical research. youtube.com These systems can rapidly synthesize and purify large libraries of compounds based on a core scaffold like isothiazole. researchgate.net This allows for high-throughput screening of thousands of derivatives for biological activity or material properties, drastically accelerating the discovery process. An automated platform could synthesize a wide range of analogues of this compound, varying substituents to optimize for a desired application.

Chemical Biology: The isothiazole ring can be metabolically activated in biological systems, a process that is crucial to understand for drug development to minimize potential toxicity. nih.gov Studying the metabolic fate of this compound and its derivatives is an important interdisciplinary research avenue that combines organic chemistry with biochemistry and toxicology.

By leveraging these advanced technologies and fostering collaboration between different scientific fields, the full potential of the isothiazole chemical space can be explored efficiently, paving the way for novel discoveries and applications.

Q & A

Basic: What analytical methods are recommended to confirm the structure and purity of 3-ethoxy-1,2-thiazole-5-carbaldehyde?

Answer:

Structural confirmation requires a combination of spectral and chromatographic techniques:

- 1H/13C NMR : To verify the aldehyde proton (~9-10 ppm) and ethoxy group signals (δ ~1.3-1.5 ppm for CH3, δ ~4.0-4.5 ppm for CH2) .

- HPLC : For purity assessment, reverse-phase chromatography with UV detection (λ ~250-300 nm) is recommended due to the compound’s aromatic thiazole moiety .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₆H₇NO₂S, 157.19 g/mol) and fragmentation patterns .

Basic: What are the optimal storage conditions for this compound?

Answer:

Store at -20°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the aldehyde group and degradation of the thiazole ring. Solubility in chloroform or ethyl acetate allows preparation of stock solutions, which should be used within 48 hours to avoid decomposition .

Basic: How is this compound utilized in oligonucleotide synthesis?

Answer:

While not directly cited, structurally related reagents like EDITH (3-ethoxy-1,2,4-dithiazoline-5-one) are used to sulfurize phosphite triesters in automated DNA synthesis. The ethoxy group in this compound may act as a leaving group in analogous sulfur-transfer reactions, enabling phosphorothioate backbone formation. Comparative studies with traditional reagents (e.g., Beaucage reagent) are needed to evaluate efficiency .

Advanced: How can researchers resolve contradictions in spectral data for this compound?

Answer:

Contradictions often arise from impurities or solvent effects. Use multi-method validation :

- Cross-check NMR with 2D techniques (COSY, HSQC) to confirm coupling patterns and connectivity .

- Compare experimental IR stretches (e.g., C=O at ~1700 cm⁻¹) with computational simulations (DFT) .

- Reproduce synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side products .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Answer:

Molecular docking and DFT calculations can model interactions with nucleophiles (e.g., amines, thiols):

- Simulate the electrophilic aldehyde carbon’s partial positive charge and steric environment .

- Compare activation energies for ethoxy-group displacement versus aldehyde reactivity to prioritize synthetic pathways .

Advanced: How to control regioselectivity in cyclocondensation reactions involving this compound?

Answer:

Regioselectivity in heterocycle formation (e.g., triazoles) depends on:

- Reagent choice : Use ethyl carbethoxyformimidate to direct cyclization at the thiazole’s 5-position .

- Temperature : Moderate heating (60-80°C) minimizes side reactions while promoting intramolecular cyclization .

- Catalysis : Lewis acids (e.g., ZnCl₂) can enhance aldehyde reactivity in Knoevenagel or aldol condensations .

Advanced: How does solvent selection impact reactions with this compound?

Answer:

The compound’s limited solubility in polar solvents (e.g., water, methanol) necessitates aprotic solvents :

- Chloroform/Ethyl Acetate : Ideal for nucleophilic substitutions due to moderate polarity and compatibility with the aldehyde group .

- DMF/DMSO : Use for high-temperature reactions (e.g., cyclocondensation), but ensure anhydrous conditions to prevent aldehyde hydration .

Advanced: How does this compound compare to traditional sulfurizing reagents in oligonucleotide synthesis?

Answer:

Unlike tetraethylthiuram disulfide (TETD) or Beaucage reagent, this compound’s thiazole ring may offer enhanced stability and reduced byproduct formation. Evaluate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.